molecular formula C18H20N4O4S B11645132 (6Z)-5-imino-2-propyl-6-(2,3,4-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-5-imino-2-propyl-6-(2,3,4-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11645132
M. Wt: 388.4 g/mol
InChI Key: KBKBDBKBCMVDHW-AXKTVDRXSA-N
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Description

(6Z)-5-Imino-2-propyl-6-[(2,3,4-trimethoxyphenyl)methylidene]-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound characterized by its unique structure, which includes a thiadiazolo ring fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-5-imino-2-propyl-6-[(2,3,4-trimethoxyphenyl)methylidene]-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazolo ring and its subsequent fusion with the pyrimidine ring. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance efficiency and scalability. This involves the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(6Z)-5-Imino-2-propyl-6-[(2,3,4-trimethoxyphenyl)methylidene]-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the imino group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

(6Z)-5-Imino-2-propyl-6-[(2,3,4-trimethoxyphenyl)methylidene]-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (6Z)-5-imino-2-propyl-6-[(2,3,4-trimethoxyphenyl)methylidene]-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (6Z)-5-imino-2-propyl-6-[(2,3,4-trimethoxyphenyl)methylidene]-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one apart is its unique thiadiazolo-pyrimidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H20N4O4S

Molecular Weight

388.4 g/mol

IUPAC Name

(6Z)-5-imino-2-propyl-6-[(2,3,4-trimethoxyphenyl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C18H20N4O4S/c1-5-6-13-21-22-16(19)11(17(23)20-18(22)27-13)9-10-7-8-12(24-2)15(26-4)14(10)25-3/h7-9,19H,5-6H2,1-4H3/b11-9-,19-16?

InChI Key

KBKBDBKBCMVDHW-AXKTVDRXSA-N

Isomeric SMILES

CCCC1=NN2C(=N)/C(=C/C3=C(C(=C(C=C3)OC)OC)OC)/C(=O)N=C2S1

Canonical SMILES

CCCC1=NN2C(=N)C(=CC3=C(C(=C(C=C3)OC)OC)OC)C(=O)N=C2S1

Origin of Product

United States

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